molecular formula C9H9N3 B15222667 N-methyl-1,7-naphthyridin-8-amine

N-methyl-1,7-naphthyridin-8-amine

Cat. No.: B15222667
M. Wt: 159.19 g/mol
InChI Key: SGWDAEBYQULNEW-UHFFFAOYSA-N
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Description

N-methyl-1,7-naphthyridin-8-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring structure, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of a methyl group and an amine group at specific positions on the naphthyridine core makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,7-naphthyridin-8-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with methyl iodide under basic conditions to introduce the methyl group. This is followed by cyclization to form the naphthyridine core. Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate are reacted in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free reactions has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,7-naphthyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

N-methyl-1,7-naphthyridin-8-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-1,7-naphthyridin-8-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and amine groups enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

N-methyl-1,7-naphthyridin-8-amine

InChI

InChI=1S/C9H9N3/c1-10-9-8-7(4-6-12-9)3-2-5-11-8/h2-6H,1H3,(H,10,12)

InChI Key

SGWDAEBYQULNEW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC2=C1N=CC=C2

Origin of Product

United States

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